N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide
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Description
The compound "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds known for their wide range of applications in medicinal chemistry due to their biological activities. Sulfonamides typically contain a sulfonyl amine group connected to an aromatic or heteroaromatic ring. They are commonly used in the design of drugs due to their ability to mimic the structure of natural substrates in biological systems.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), was synthesized through the reaction of a sulfonyl chloride with an amine . This method is a common synthetic route for sulfonamides and could potentially be applied to the synthesis of the compound by using the appropriate tetrahydrothiophene and thiophene derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated for 4MNBS . The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT) with a suitable basis set, providing insights into the stability of the molecule and the nature of its chemical bonds. For the compound of interest, similar analytical methods would be used to determine its crystalline structure and to perform computational analyses like Natural Bond Orbital (NBO) and HOMO-LUMO analysis.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For instance, N-ethyl-5-phenylisoxazolium-3-sulfonate, a related compound, undergoes hydroxide-promoted reactions to form keto ketenimine, which can further react to form stable enamine adducts . These reactions are indicative of the reactivity of the sulfonamide group and its potential to form diverse chemical species. The compound "this compound" may also undergo similar reactions, depending on its specific functional groups and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be characterized using various techniques. For example, FTIR, NMR, and thermal analysis were used to characterize 4MNBS . These methods provide information on the functional groups present, molecular conformation, and thermal stability. Additionally, photoluminescence measurements can reveal the optical properties of sulfonamide complexes, as shown in the study of complexes with N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide as a ligand . The compound of interest would likely exhibit unique physical and chemical properties that could be explored using similar analytical techniques.
Mechanism of Action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-ethylthiophene-2-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been reported that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S3/c1-2-10-3-4-11(17-10)19(15,16)12-7-9-5-6-18(13,14)8-9/h3-4,9,12H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZHYRYMFELDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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